2-Methoxyethyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
2-Methoxyethyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a benzimidazole core with a pyrimido ring, substituted with methoxyethyl and difluorophenyl groups, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyrimido Ring Formation: The benzimidazole intermediate can then undergo cyclization with a suitable pyrimidine precursor, often involving a condensation reaction.
Substitution Reactions: Introduction of the 3,5-difluorophenyl group can be achieved through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Esterification: The final step involves esterification to introduce the 2-methoxyethyl group, typically using an alcohol and an acid chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typical for electrophilic aromatic substitution.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the benzimidazole core is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules .
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole core can bind to various biological targets, potentially inhibiting enzymes or interfering with DNA processes.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Albendazole: Another benzimidazole derivative used as an antiparasitic agent.
Mebendazole: Similar to albendazole, used for treating parasitic worm infestations.
Uniqueness
What sets 2-Methoxyethyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate apart is its unique combination of functional groups and ring systems, which may confer distinct chemical and biological properties not seen in other benzimidazole derivatives. This uniqueness could translate into novel applications in various fields.
Properties
Molecular Formula |
C21H19F2N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H19F2N3O3/c1-12-18(20(27)29-8-7-28-2)19(13-9-14(22)11-15(23)10-13)26-17-6-4-3-5-16(17)25-21(26)24-12/h3-6,9-11,19H,7-8H2,1-2H3,(H,24,25) |
InChI Key |
VEEQSDYGUGYZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC(=C4)F)F)C(=O)OCCOC |
Origin of Product |
United States |
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